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Compound of Interest

Compound Name: Alteconazole

Cat. No.: B1665733 Get Quote

An In-depth Technical Guide on the Pharmacological Profile of Alteconazole

Disclaimer: Publicly available pharmacological data for Alteconazole (CAS: 93479-96-0) is

extremely limited. This guide has been constructed based on its chemical classification as a

triazole antifungal. The described profile, including mechanism of action, pharmacokinetics,

and pharmacodynamics, is therefore inferred from the established properties of the triazole

class of drugs and should be considered speculative until confirmed by direct experimental

evidence.

Introduction
Alteconazole is a triazole-containing chemical entity identified by the Chemical Abstracts

Service number 93479-96-0.[1] Structurally, it belongs to the azole class of antifungal agents,

which have been a cornerstone in the management of fungal infections for decades. Azoles are

categorized into two main groups: imidazoles and triazoles, with the latter generally exhibiting a

broader spectrum of activity and an improved safety profile.[2] This document aims to provide a

projected pharmacological profile of Alteconazole for researchers, scientists, and drug

development professionals, based on the well-characterized properties of triazole antifungals.

Chemical and Physical Properties
A summary of the known chemical identifiers and properties for Alteconazole is presented

below.
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Property Value Source

IUPAC Name

1-[[(2S,3R)-2-(4-

chlorophenyl)-3-(2,4-

dichlorophenyl)oxiran-2-

yl]methyl]-1,2,4-triazole

PubChem[1]

Molecular Formula C₁₇H₁₂Cl₃N₃O PubChem[1]

Molecular Weight 380.7 g/mol PubChem[1]

CAS Number 93479-96-0 PubChem[1]

Pharmacodynamics (Anticipated)
Mechanism of Action
As a triazole, Alteconazole is expected to exert its antifungal effect by inhibiting the fungal

cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[2][3] This

enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the

primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is

essential for maintaining membrane integrity, fluidity, and the function of membrane-bound

proteins.

By binding to the heme iron of CYP51, Alteconazole would block the conversion of lanosterol

to ergosterol. This inhibition leads to the depletion of ergosterol and a simultaneous

accumulation of toxic 14α-methylated sterol precursors. The resulting altered cell membrane

exhibits increased permeability and disruption of enzyme activities, ultimately leading to the

inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death

(fungicidal effect).[2]
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Caption: Projected mechanism of Alteconazole via inhibition of the ergosterol pathway.

In Vitro Activity
No specific in vitro activity data for Alteconazole has been published. The table below is

representative of the data that would be collected to characterize its antifungal spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1665733?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665733?utm_src=pdf-body
https://www.benchchem.com/product/b1665733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fungal Species Strain MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Candida albicans ATCC 90028 Data not available Data not available

Aspergillus fumigatus ATCC 204305 Data not available Data not available

Cryptococcus

neoformans
H99 Data not available Data not available

Trichophyton rubrum Clinical Isolate Data not available Data not available

MIC₅₀/MIC₉₀:

Minimum Inhibitory

Concentration

required to inhibit the

growth of 50% and

90% of isolates,

respectively.

Pharmacokinetics (Anticipated)
The pharmacokinetic properties of Alteconazole have not been reported. The following table

outlines key parameters that would be essential to determine during preclinical development.
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Parameter Description Anticipated Value

Bioavailability (F%)

The fraction of an administered

dose that reaches systemic

circulation.

Data not available

Tₘₐₓ (h)
Time to reach maximum

plasma concentration.
Data not available

Cₘₐₓ (ng/mL)
Maximum plasma

concentration.
Data not available

AUC (ng·h/mL)
Area under the plasma

concentration-time curve.
Data not available

t₁/₂ (h) Elimination half-life. Data not available

Protein Binding (%)
The degree to which the drug

binds to proteins in the blood.
Data not available

Metabolism

Primary site and enzymes

involved (e.g., hepatic,

CYP3A4).

Data not available

Excretion
Primary route of elimination

(e.g., renal, fecal).
Data not available

Experimental Protocols
The following are detailed methodologies for key experiments required to formally establish the

pharmacological profile of Alteconazole.

In Vitro Antifungal Susceptibility Testing
Protocol: The minimum inhibitory concentration (MIC) would be determined using the broth

microdilution method following the guidelines of the Clinical and Laboratory Standards

Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi.

Methodology:

A panel of fungal isolates is cultured on appropriate agar plates.
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Stock solutions of Alteconazole are prepared in dimethyl sulfoxide (DMSO).

Serial twofold dilutions of Alteconazole are made in 96-well microtiter plates using RPMI-

1640 medium.

Fungal inocula are prepared and standardized spectrophotometrically to a final

concentration of 0.5–2.5 x 10³ cells/mL.

The standardized inocula are added to the wells containing the drug dilutions.

Plates are incubated at 35°C for 24–48 hours.

The MIC is determined as the lowest concentration of Alteconazole that causes a

significant inhibition (typically ≥50%) of growth compared to the drug-free control well.

In Vivo Efficacy in a Murine Model of Disseminated
Candidiasis

Protocol: A neutropenic mouse model of systemic Candida albicans infection would be used

to evaluate the in vivo efficacy of Alteconazole.

Methodology:

Female BALB/c mice are rendered neutropenic by intraperitoneal injection of

cyclophosphamide.

Mice are infected via the lateral tail vein with a standardized inoculum of a pathogenic C.

albicans strain.

Treatment is initiated 24 hours post-infection. Alteconazole, formulated in a suitable

vehicle, is administered orally or intraperitoneally once daily for 7 days. A control group

receives the vehicle alone, and a positive control group receives a standard antifungal like

fluconazole.

Animal survival is monitored daily for a period of 21 days post-infection.
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In a parallel experiment, a subset of animals from each group is euthanized at a specific

time point (e.g., day 4 post-infection), and target organs (kidneys, brain) are harvested to

determine the fungal burden via colony-forming unit (CFU) counts.

Statistical analysis (e.g., log-rank test for survival, Mann-Whitney U test for fungal burden)

is performed to compare treatment groups.
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Caption: A logical workflow for the preclinical development of Alteconazole.
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Conclusion
While Alteconazole is a structurally defined triazole, its pharmacological profile remains

uncharacterized in scientific literature. Based on its chemical class, it is projected to be a potent

inhibitor of fungal ergosterol biosynthesis. To ascertain its therapeutic potential, a rigorous

preclinical development program is necessary to define its antifungal spectrum,

pharmacokinetic properties, in vivo efficacy, and safety. The experimental frameworks provided

herein offer a standard pathway for undertaking such an investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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